molecular formula C8H20O4Zr B7948795 Ethanol, zirconium(4+) salt (9CI)

Ethanol, zirconium(4+) salt (9CI)

Cat. No.: B7948795
M. Wt: 271.47 g/mol
InChI Key: ASBGGHMVAMBCOR-UHFFFAOYSA-N
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Description

Ethanol, zirconium(4+) salt (9CI), also known as zirconium(IV) ethoxide, is an organometallic compound with the chemical formula Zr(OC₂H₅)₄. It is a colorless solid that is highly soluble in organic solvents. This compound is widely used as a precursor in the synthesis of zirconium-containing materials, including ceramics and polymers .

Scientific Research Applications

Ethanol, zirconium(4+) salt (9CI) has a wide range of applications in scientific research:

Safety and Hazards

Tetraethoxyzirconium(IV) is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, skin irritant, eye irritant, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol, zirconium(4+) salt (9CI) is typically synthesized through the reaction of zirconium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

ZrCl4+4C2H5OHZr(OC2H5)4+4HCl\text{ZrCl}_4 + 4 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Zr(OC}_2\text{H}_5\text{)}_4 + 4 \text{HCl} ZrCl4​+4C2​H5​OH→Zr(OC2​H5​)4​+4HCl

The reaction is usually conducted at elevated temperatures to ensure complete conversion of zirconium tetrachloride to tetraethoxyzirconium(IV) .

Industrial Production Methods: In industrial settings, the production of tetraethoxyzirconium(IV) involves the continuous feeding of zirconium tetrachloride and ethanol into a reactor. The reaction mixture is then distilled to separate the product from by-products such as hydrogen chloride. The purified tetraethoxyzirconium(IV) is collected and stored under an inert atmosphere to prevent degradation .

Types of Reactions:

    Hydrolysis: Ethanol, zirconium(4+) salt (9CI) readily undergoes hydrolysis in the presence of water, forming zirconium dioxide and ethanol.

Zr(OC2H5)4+2H2OZrO2+4C2H5OH\text{Zr(OC}_2\text{H}_5\text{)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{ZrO}_2 + 4 \text{C}_2\text{H}_5\text{OH} Zr(OC2​H5​)4​+2H2​O→ZrO2​+4C2​H5​OH

    Alcoholysis: It can react with other alcohols to form mixed alkoxides.

Zr(OC2H5)4+4ROHZr(OR)4+4C2H5OH\text{Zr(OC}_2\text{H}_5\text{)}_4 + 4 \text{ROH} \rightarrow \text{Zr(OR)}_4 + 4 \text{C}_2\text{H}_5\text{OH} Zr(OC2​H5​)4​+4ROH→Zr(OR)4​+4C2​H5​OH

    Thermal Decomposition: Upon heating, tetraethoxyzirconium(IV) decomposes to form zirconium dioxide and ethylene.

Zr(OC2H5)4ZrO2+4C2H4\text{Zr(OC}_2\text{H}_5\text{)}_4 \rightarrow \text{ZrO}_2 + 4 \text{C}_2\text{H}_4 Zr(OC2​H5​)4​→ZrO2​+4C2​H4​

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Alcoholysis: Various alcohols can be used, and the reaction is conducted under anhydrous conditions.

    Thermal Decomposition: High temperatures are required, typically above 200°C

Major Products:

Mechanism of Action

The mechanism of action of tetraethoxyzirconium(IV) primarily involves its ability to form strong bonds with oxygen atoms. This property makes it an effective precursor for the synthesis of zirconium-containing materials. In catalytic applications, tetraethoxyzirconium(IV) can facilitate various chemical reactions by providing a stable zirconium center that can interact with reactants and intermediates .

Comparison with Similar Compounds

Uniqueness: Ethanol, zirconium(4+) salt (9CI) is unique due to its high solubility in organic solvents and its ability to form stable zirconium-oxygen bonds. These properties make it particularly useful in the synthesis of high-performance materials and catalysts .

Properties

IUPAC Name

ethanolate;zirconium(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H5O.Zr/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBGGHMVAMBCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].CC[O-].[Zr+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O4Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431998
Record name Zirconium(IV) ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18267-08-8
Record name Zirconium(IV) ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanol, zirconium(4+) salt (9CI)
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Ethanol, zirconium(4+) salt (9CI)
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Ethanol, zirconium(4+) salt (9CI)
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Ethanol, zirconium(4+) salt (9CI)

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